amine CAS No. 1700342-66-0](/img/structure/B2473752.png)

[(1-Methoxycyclobutyl)methyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

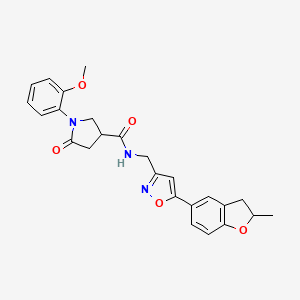

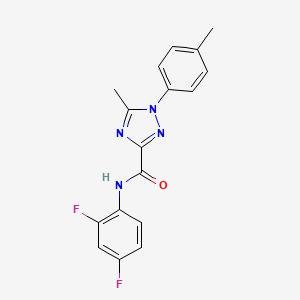

“(1-Methoxycyclobutyl)methylamine” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “(1-Methoxycyclobutyl)methylamine” consists of a methoxy group (OCH3) and a methyl group (CH3) attached to a cyclobutyl ring . The nitrogen atom in the amine group has a lone pair of electrons, which can participate in various chemical reactions .Chemical Reactions Analysis

Amines, including “(1-Methoxycyclobutyl)methylamine”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .Scientific Research Applications

N-Methylation of Amines

- (1-Methoxycyclobutyl)methylamine can be used in the N-methylation of amines, a process important in the production of medicines, pesticides, surfactants, and dyes. Research has focused on developing green methods for synthesizing N-methyl amines, including the use of methanol in a hydrogen-free system on a combined Al2O3–mordenite catalyst (Su et al., 2016).

Synthesis of Amino Acid Derivatives

- The compound has applications in the synthesis of amino acid derivatives. A study on new derivatization reagents for the resolution of amino acid enantiomers by high-performance liquid chromatography explored the use of related methoxy compounds (Goto et al., 1978).

Antimuscarinic Agents

- The synthesis of silicon-containing antimuscarinic agents, such as o-methoxysila-hexocyclium methyl sulfate, involves the use of methoxy derivatives. These compounds have been suggested as tools for the investigation of muscarinic receptor heterogeneity (Tacke et al., 1989).

Transformation of Monoamine Oxidase Inhibitors

- Research on transforming heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation has highlighted the significance of methoxy compounds. The studies demonstrate how N-methylation affects the inactivation of monoamine oxidase B (Ding & Silverman, 1993).

Antimicrobial and Anticoccidial Activity

- Methoxy compounds have been studied for their antimicrobial and anticoccidial activity. The synthesis and testing of compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones indicate significant activity in these areas (Georgiadis, 1976).

Detection of Methoxyl Group in Spectroscopy

- The detection of the methoxyl group in infrared spectroscopy is another application. This is important for identifying methoxy substituents in various chemical compounds, contributing to the field of analytical chemistry (Degen, 1968).

Synthesis of Agelasine Analogs

- Synthesis, tautomerism, and alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines, aimed at producing agelasine analogs, are potential applications. This involves N-methylation of known 6-chloropurines (Roggen & Gundersen, 2008).

Safety and Hazards

The safety information available indicates that “(1-Methoxycyclobutyl)methylamine” may be flammable (H226), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1-(1-methoxycyclobutyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-7(9-2)4-3-5-7/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDXVMIFLWCTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)